molecular formula C14H18N2O5S B2972100 methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate CAS No. 1428363-64-7

methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate

Cat. No.: B2972100
CAS No.: 1428363-64-7
M. Wt: 326.37
InChI Key: QIOWLZZBWSTLCS-UHFFFAOYSA-N
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Description

Methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate is a complex organic compound that features a benzoate ester linked to an azetidine ring This compound is notable for its unique structural properties, which include a sulfonyl group and a carboxamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of a suitable azetidine precursor with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group. This intermediate is then reacted with methyl 2-aminobenzoate to form the final product through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The carboxamido group can be reduced to an amine under reducing conditions.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The sulfonyl and carboxamido groups can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(aminosulfonyl)benzoate
  • Methyl 2-(methylsulfonyl)benzoate
  • Methyl 2-(N-methyl-1-(methylsulfonyl)azetidine-3-carboxamido)benzoate

Uniqueness

This compound is unique due to the presence of both the azetidine ring and the sulfonyl group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

methyl 2-[methyl-(1-methylsulfonylazetidine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5S/c1-15(12-7-5-4-6-11(12)14(18)21-2)13(17)10-8-16(9-10)22(3,19)20/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOWLZZBWSTLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2CN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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